molecular formula C14H20O3 B12593824 2-Butanol, 1-(phenylmethoxy)-4-(2-propenyloxy)- CAS No. 428857-92-5

2-Butanol, 1-(phenylmethoxy)-4-(2-propenyloxy)-

Katalognummer: B12593824
CAS-Nummer: 428857-92-5
Molekulargewicht: 236.31 g/mol
InChI-Schlüssel: CWYRNGDXQKTGLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butanol, 1-(phenylmethoxy)-4-(2-propenyloxy)- is an organic compound with a complex structure that includes both butanol and phenylmethoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butanol, 1-(phenylmethoxy)-4-(2-propenyloxy)- typically involves multiple steps, including the reaction of 2-butanol with phenylmethanol and 2-propenol under specific conditions. The reaction often requires the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Butanol, 1-(phenylmethoxy)-4-(2-propenyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-Butanol, 1-(phenylmethoxy)-4-(2-propenyloxy)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism by which 2-Butanol, 1-(phenylmethoxy)-4-(2-propenyloxy)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological processes. The exact molecular targets and pathways involved are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other butanol derivatives and phenylmethoxy compounds. Examples include:

  • 2-Butanol, 1-(phenylmethoxy)-
  • 2-Butanol, 1-(2-propenyloxy)-
  • 1-Butanol, 1-(phenylmethoxy)-4-(2-propenyloxy)-

Uniqueness

What sets 2-Butanol, 1-(phenylmethoxy)-4-(2-propenyloxy)- apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

428857-92-5

Molekularformel

C14H20O3

Molekulargewicht

236.31 g/mol

IUPAC-Name

1-phenylmethoxy-4-prop-2-enoxybutan-2-ol

InChI

InChI=1S/C14H20O3/c1-2-9-16-10-8-14(15)12-17-11-13-6-4-3-5-7-13/h2-7,14-15H,1,8-12H2

InChI-Schlüssel

CWYRNGDXQKTGLZ-UHFFFAOYSA-N

Kanonische SMILES

C=CCOCCC(COCC1=CC=CC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.